N-tert-butyl-2-[2-[8-(methanesulfonamido)-6,6-dimethyl-11-oxonaphtho[2,3-b][1]benzofuran-3-yl]ethynyl]-6-methylpyridine-4-carboxamide
Übersicht
Beschreibung
CH7057288 is a potent and selective inhibitor of tropomyosin receptor kinase (TRK) family members, including TRKA, TRKB, and TRKC. These kinases are often expressed in their constitutively activated forms due to gene fusions that occur across various cancer types. CH7057288 has shown significant promise in inhibiting the proliferation of TRK fusion-positive cell lines and inducing tumor regression in vivo .
Wissenschaftliche Forschungsanwendungen
CH7057288 has a wide range of scientific research applications, particularly in the field of cancer therapy. It has shown significant promise in treating TRK fusion-driven cancers by selectively inhibiting TRKA, TRKB, and TRKC. This compound has been used in various studies to understand oncogenic signaling pathways and to develop targeted cancer therapies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of CH7057288 involves an 11-step process starting from methyl 2-(3-aminophenyl)-2-methylpropanoate. The process includes sequential double cyclization, leading to the formation of four-membered benzofuran-fused heterocycles. This method ensures high purity and excellent yield .
Industrial Production Methods: For industrial production, the same 11-step synthetic route is employed. This scalable manufacturing process allows for the rapid supply of large quantities of CH7057288, which is crucial for GLP toxicology studies and first-in-human trials .
Analyse Chemischer Reaktionen
Types of Reactions: CH7057288 primarily undergoes substitution reactions due to its benzofuran structure. It is also involved in kinase inhibition reactions, where it selectively inhibits TRKA, TRKB, and TRKC .
Common Reagents and Conditions: The synthesis of CH7057288 involves reagents such as methyl 2-(3-aminophenyl)-2-methylpropanoate and conditions that facilitate double cyclization to form benzofuran-fused heterocycles .
Major Products Formed: The major product formed from the synthesis of CH7057288 is the benzofuran-containing TRK inhibitor itself, which has shown potent inhibitory activity against TRK fusion-positive cell lines .
Wirkmechanismus
CH7057288 exerts its effects by selectively inhibiting the activity of TRKA, TRKB, and TRKC. These kinases are involved in the proliferation and survival of cancer cells. By inhibiting these kinases, CH7057288 suppresses downstream signaling pathways such as MAPK and E2F, leading to reduced tumor growth and regression .
Vergleich Mit ähnlichen Verbindungen
CH7057288 is unique due to its benzofuran motif, which is structurally distinct from other TRK inhibitors. It has shown activity against mutations that are resistant to other TRK inhibitors currently in clinical trials. Similar compounds include other TRK inhibitors such as larotrectinib and entrectinib, but CH7057288’s unique structure and activity profile make it a promising candidate for further development .
Eigenschaften
IUPAC Name |
N-tert-butyl-2-[2-[8-(methanesulfonamido)-6,6-dimethyl-11-oxonaphtho[2,3-b][1]benzofuran-3-yl]ethynyl]-6-methylpyridine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31N3O5S/c1-18-14-20(30(37)34-31(2,3)4)16-21(33-18)10-8-19-9-12-24-26(15-19)40-29-27(24)28(36)23-13-11-22(35-41(7,38)39)17-25(23)32(29,5)6/h9,11-17,35H,1-7H3,(H,34,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGOHGQJHJXBGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C#CC2=CC3=C(C=C2)C4=C(O3)C(C5=C(C4=O)C=CC(=C5)NS(=O)(=O)C)(C)C)C(=O)NC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.